N-Acetyl-3-(nitrosulfanyl)-L-valine is a derivative of the amino acid L-valine, characterized by the presence of an acetyl group at the nitrogen terminal and a nitrosulfanyl group at the third carbon. This compound belongs to the class of N-acyl-alpha amino acids, which are compounds containing an alpha amino acid with an acyl group attached to its terminal nitrogen atom. The molecular formula for N-Acetyl-3-(nitrosulfanyl)-L-valine is with a molecular weight of approximately 189.26 g/mol .
This compound is notable for its potential biological activities and applications in biochemical research, particularly in studying protein modifications and interactions.
N-Acetyl-3-(nitrosulfanyl)-L-valine can be synthesized through various methods, including:
N-Acetyl-3-(nitrosulfanyl)-L-valine has potential applications in:
Studies involving N-Acetyl-3-(nitrosulfanyl)-L-valine could focus on:
Several compounds share structural similarities with N-Acetyl-3-(nitrosulfanyl)-L-valine. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Acetyl-L-valine | Acetylated L-valine | Commonly found in proteins; involved in stability |
| Indole-3-acetyl-L-valine | Indole ring + acetylated L-valine | Unique indole structure provides different properties |
| S-Nitroso-N-acetylcysteine | Nitroso group on cysteine | Known for its role in nitric oxide signaling |
| 2-Acetamido-3-methylbutanoic acid | Acetamido group on a branched chain | Potential use in metabolic studies |
These compounds highlight the unique aspects of N-Acetyl-3-(nitrosulfanyl)-L-valine, particularly its combination of acetyl and nitrosulfanyl functionalities that may confer distinct biological activities compared to other derivatives .
The synthesis of N-Acetyl-3-(nitrosulfanyl)-L-valine requires careful selection of appropriate precursor molecules that can undergo sequential chemical transformations to yield the target compound with high efficiency and selectivity. The primary synthetic strategy involves the preparation of N-acetyl-L-valine as an intermediate, followed by the introduction of the nitrosulfanyl functional group at the tertiary carbon position [4] [16].
N-acetylation of L-valine represents the initial transformation in the synthetic pathway. This modification can be achieved through several well-established methodologies. The most commonly employed approach utilizes acetic anhydride in the presence of weak bases such as sodium acetate or triethylamine [17] [20]. The reaction proceeds through nucleophilic attack of the amino nitrogen on the carbonyl carbon of acetic anhydride, resulting in the formation of the desired N-acetyl derivative with concomitant elimination of acetate [17].
Alternative acetylation protocols have been developed to enhance reaction efficiency and minimize side reactions. The use of acetyl chloride in brine solution represents a particularly effective methodology for amino acid acetylation [20]. This approach exploits the high chloride ion concentration to resist hydrolysis of the highly reactive acetyl chloride, thereby improving selectivity toward the desired N-terminal acetylation [20]. The reaction conditions typically involve treatment of L-valine with 1.1 equivalents of acetyl chloride in acetone at reduced temperature, followed by neutralization with sodium bicarbonate [20].
The introduction of the nitrosulfanyl group represents the most challenging aspect of the synthetic pathway. This transformation requires the formation of an S-nitrosothiol linkage at the tertiary carbon center of the valine side chain. The reaction pathway involves initial formation of a thiol intermediate, which subsequently undergoes nitrosation to yield the target nitrosulfanyl compound [9] [11].
The synthetic route can be conceptualized through the following general reaction sequence:
| Step | Transformation | Key Reagents | Expected Yield |
|---|---|---|---|
| 1 | L-valine → N-acetyl-L-valine | Acetic anhydride, base | 85-95% |
| 2 | Introduction of sulfur functionality | Sulfurizing agents | 70-85% |
| 3 | Nitrosation to form S-nitrosothiol | Nitrosating agents | 60-80% |
The formation of S-nitrosothiol bonds in N-Acetyl-3-(nitrosulfanyl)-L-valine requires sophisticated catalytic systems that can facilitate the controlled introduction of the nitroso group while maintaining the integrity of the chiral center. Transition metal catalysis has emerged as the predominant methodology for achieving efficient S-nitrosothiol formation [10] [22] [23].
Copper-based catalytic systems represent the most extensively studied approach for S-nitrosothiol synthesis. Copper ions, particularly in the +1 oxidation state, demonstrate exceptional reactivity toward thiol substrates in the presence of nitric oxide donors [22] [24]. The catalytic mechanism involves initial coordination of the thiol substrate to the copper center, followed by reaction with nitric oxide to generate the S-nitrosothiol product [22]. The reaction proceeds through a copper-mediated electron transfer process that facilitates the oxidative coupling of the thiol and nitric oxide moieties [24].
Detailed kinetic studies have revealed that copper-catalyzed S-nitrosothiol formation exhibits complex kinetic behavior, with reaction rates dependent on both copper concentration and the structural characteristics of the thiol substrate [24]. The presence of chelating ligands can significantly modulate catalytic activity, with neocuproine demonstrating particular effectiveness in stabilizing the active copper species [24].
Iron-based catalytic systems provide an alternative approach for S-nitrosothiol formation. Ferric heme complexes, including cytochrome c and related metalloporphyrins, have been demonstrated to catalyze the efficient conversion of thiols to S-nitrosothiols in the presence of nitric oxide [12] [22] [23]. The proposed mechanism involves initial formation of a ternary complex between the iron center, thiol substrate, and nitric oxide, followed by intramolecular electron transfer to generate the S-nitrosothiol product [12] [23].
N-acetylmicroperoxidase-11 represents a particularly effective iron-based catalyst for S-nitrosothiol formation [12]. This synthetic heme derivative demonstrates enhanced stability compared to native cytochrome c while maintaining high catalytic activity [12]. The reaction mechanism involves coordination of the thiol substrate to the ferric center, followed by nucleophilic attack on bound nitric oxide to generate the S-nitrosothiol product with concomitant reduction of the iron center [12].
| Catalyst Type | Active Species | Reaction Conditions | Typical Yields |
|---|---|---|---|
| Copper-based | Cu+ | pH 7.4, ambient temperature | 70-90% |
| Iron heme | Fe3+-porphyrin | Anaerobic, pH 7.0 | 80-95% |
| Microperoxidase | Fe3+-MP11 | Phosphate buffer, 25°C | 85-98% |
The synthesis of N-Acetyl-3-(nitrosulfanyl)-L-valine requires precise stereochemical control to ensure formation of the desired L-configuration at the alpha carbon center. The maintenance of stereochemical integrity throughout the synthetic sequence represents a critical challenge, particularly during the nitrosulfanyl group introduction [33] [19].
The stereochemical outcome of amino acid transformations is fundamentally governed by the relative energies of diastereomeric transition states that arise during bond-forming processes [34]. When both starting materials and reagents are achiral, enantiomeric transition states of equal energy result in racemic product formation [34]. However, the presence of existing chiral centers in the substrate can lead to diastereomeric transition states with different energies, enabling stereoselective product formation [34].
In the case of N-Acetyl-3-(nitrosulfanyl)-L-valine synthesis, the existing L-configuration at the alpha carbon provides a chiral environment that can influence the stereochemical outcome of subsequent transformations. The N-acetyl group plays a particularly important role in stabilizing specific conformations through intramolecular hydrogen bonding interactions [1]. Computational studies using density functional theory calculations have demonstrated that the acetamido group adopts a planar geometry that facilitates resonance stabilization and influences the overall molecular conformation [1].
Enzymatic approaches to amino acid synthesis have emerged as powerful tools for achieving high levels of stereochemical control [33] [19]. The development of synergistic photoredox and pyridoxal-dependent enzyme systems has enabled the stereoselective synthesis of non-canonical amino acids with excellent enantio- and diastereoselectivity [33]. These biocatalytic systems exploit the natural selectivity of enzyme active sites to control the stereochemical outcome of radical-mediated transformations [33].
Resolution-based methodologies represent an alternative approach for obtaining enantiomerically pure amino acid derivatives [5] [18]. The use of chiral resolving agents such as dibenzoyl-L-tartaric acid enables the separation of racemic amino acid mixtures through differential crystallization of diastereomeric salts [5] [18]. This approach has been successfully applied to the resolution of valine derivatives, with optical purities exceeding 98% routinely achieved [5].
| Method | Stereoselectivity | Yield | Optical Purity |
|---|---|---|---|
| Enzymatic synthesis | >95% ee | 80-95% | >99% |
| Chiral resolution | Variable | 40-50% | >98% |
| Asymmetric catalysis | 85-98% ee | 70-90% | 95-99% |
The purification of N-Acetyl-3-(nitrosulfanyl)-L-valine presents unique challenges due to the inherent instability of S-nitrosothiol functional groups and the need to maintain stereochemical integrity throughout the isolation process. The development of appropriate purification protocols is essential for obtaining high-purity material suitable for subsequent applications [29] [30] [31].
S-nitrosothiol compounds exhibit characteristic instability that is influenced by multiple factors including pH, temperature, buffer composition, and the presence of trace metal ions [30] [32]. The decomposition of S-nitrosothiols follows complex kinetic behavior, with both thermal and metal-catalyzed pathways contributing to product degradation [30] [32]. Buffer concentration has been identified as a particularly critical parameter, with optimal stability achieved when buffer concentration approximates the S-nitrosothiol concentration [30].
Temperature control represents a fundamental requirement for S-nitrosothiol purification. Thermal decomposition studies have demonstrated that S-nitrosothiol stability decreases dramatically with increasing temperature [32]. The decomposition process exhibits autocatalytic behavior, with thiyl radical intermediates promoting further degradation of authentic S-nitrosothiol molecules [32]. Consequently, all purification operations must be conducted at reduced temperatures, typically below 4°C [29].
The removal of trace metal impurities is essential for maximizing S-nitrosothiol stability during purification. Copper and iron ions, even at micromolar concentrations, can catalyze rapid S-nitrosothiol decomposition through redox-mediated mechanisms [22] [26]. The use of metal chelating agents such as ethylenediaminetetraacetic acid or the preparation of solutions using metal-free water and Chelex-treated buffers is recommended [14] [29].
Chromatographic purification techniques must be carefully optimized to balance resolution and stability considerations. High-performance liquid chromatography using reverse-phase columns with acetonitrile-water mobile phases has been successfully employed for S-nitrosothiol purification [14] [29]. The addition of trifluoroacetic acid to the mobile phase can improve peak shape and resolution, although care must be taken to avoid excessive acidity that might promote decomposition [14].
Alternative purification approaches include crystallization-based methods and liquid-liquid extraction procedures [11] [27]. The crystallization of S-nitrosothiol derivatives from organic solvents can provide high-purity material, although the process requires careful control of temperature and atmosphere to prevent decomposition [11]. Extraction procedures using diethyl ether or similar organic solvents can enable the isolation of lipophilic S-nitrosothiol derivatives [11].
| Purification Method | Typical Recovery | Purity | Time Required |
|---|---|---|---|
| HPLC purification | 70-85% | >95% | 2-4 hours |
| Crystallization | 60-80% | >98% | 12-24 hours |
| Liquid-liquid extraction | 80-90% | 85-95% | 1-2 hours |
| Ion exchange chromatography | 75-90% | 90-98% | 3-6 hours |
Process optimization strategies focus on maximizing overall yield while maintaining product quality. The implementation of continuous monitoring using spectrophotometric methods enables real-time assessment of S-nitrosothiol concentration and stability [31]. The characteristic absorption bands at 336 nanometers and 545 nanometers provide sensitive indicators of S-nitrosothiol integrity [31]. Additionally, chemiluminescence-based detection methods offer enhanced sensitivity for monitoring trace levels of decomposition products [31].
The thermodynamic stability of N-Acetyl-3-(nitrosulfanyl)-L-valine is fundamentally influenced by the presence of the nitrosulfanyl functional group, which introduces both electronic and steric effects that modulate the compound's thermal behavior. Based on comparative analysis with related N-acetyl amino acid compounds, the estimated melting point ranges from 165-170°C, consistent with the thermal properties observed for N-acetyl-L-valine derivatives [3] [4].
The thermal decomposition profile of N-Acetyl-3-(nitrosulfanyl)-L-valine follows a complex multi-step mechanism initiated by the thermolysis of the nitrosulfanyl group. Research on similar S-nitroso compounds indicates that the primary decomposition pathway involves homolytic cleavage of the S-NO bond, with an estimated bond dissociation energy of 71.9 kJ/mol for related nitrogen-sulfur bonds [5] [6]. The compound exhibits an estimated thermal decomposition temperature in the range of 180-200°C, significantly lower than the parent N-acetyl-L-valine due to the thermal lability of the nitrosulfanyl moiety.
The decomposition kinetics of N-Acetyl-3-(nitrosulfanyl)-L-valine follow first-order kinetics with respect to the parent compound concentration. The activation energy for thermal decomposition is estimated at 125 ± 15 kJ/mol, based on analogous nitrosulfanyl compounds [7] [8]. The decomposition process generates multiple products including nitric oxide, sulfur-containing species, and the corresponding amino acid derivative.
| Thermodynamic Parameter | Value | Reference/Note |
|---|---|---|
| Melting Point (°C) | 165-170 (est.) | Based on N-acetyl-L-valine [4] |
| Standard Enthalpy of Formation (kJ/mol) | -850 ± 50 (est.) | Estimated from similar compounds |
| Heat Capacity (J/mol·K) | 280 ± 20 (est.) | Estimated from N-acetyl amino acids [3] |
| Thermal Decomposition Temperature (°C) | 180-200 (est.) | Estimated for nitrosulfanyl compounds |
| Decomposition Energy (kJ/mol) | 125 ± 15 (est.) | Estimated from S-nitroso compounds [5] |
The thermodynamic stability is further influenced by intermolecular hydrogen bonding interactions involving the acetyl carbonyl oxygen, the amino acid carboxyl group, and the nitrosulfanyl nitrogen atom. These interactions contribute to the overall lattice energy and affect both the melting point and decomposition characteristics of the compound.
The solubility behavior of N-Acetyl-3-(nitrosulfanyl)-L-valine in aqueous media is governed by the amphiphilic nature of the molecule, which contains both hydrophilic (acetyl amide, carboxylic acid) and hydrophobic (branched alkyl chain, nitrosulfanyl group) components. The estimated aqueous solubility at 25°C ranges from 25-35 g/L, representing moderate solubility compared to the parent N-acetyl-L-valine, which exhibits a solubility of approximately 37 g/L [9] [10].
The reduced aqueous solubility relative to N-acetyl-L-valine is attributed to the increased hydrophobic character imparted by the nitrosulfanyl substitution. The nitrosulfanyl group, while containing polar N-O bonds, contributes to molecular bulk and reduces the overall hydrophilic character of the molecule .
The solubility profile in organic solvents reflects the compound's ability to form favorable intermolecular interactions with different solvent systems. Based on solubility studies of related N-acetyl amino acid derivatives, the compound demonstrates enhanced solubility in polar protic solvents such as methanol (45-60 g/L estimated) and ethanol (30-45 g/L estimated) [11] [12].
The exceptional solubility in dimethyl sulfoxide (80-120 g/L estimated) can be attributed to the strong hydrogen bond accepting ability of DMSO and its capacity to stabilize zwitterionic forms of amino acid derivatives [13]. Conversely, the compound exhibits limited solubility in non-polar solvents such as n-hexane (<1 g/L), consistent with its ionic character and hydrogen bonding requirements.
| Solvent | Solubility (g/L at 25°C) | Classification |
|---|---|---|
| Water | 25-35 (est.) | Moderately soluble |
| Methanol | 45-60 (est.) | Soluble |
| Ethanol | 30-45 (est.) | Moderately soluble |
| Acetone | 15-25 (est.) | Slightly soluble |
| Acetonitrile | 10-20 (est.) | Slightly soluble |
| DMSO | 80-120 (est.) | Very soluble |
| Dichloromethane | 5-10 (est.) | Very slightly soluble |
| n-Hexane | <1 (est.) | Practically insoluble |
The solubility of N-Acetyl-3-(nitrosulfanyl)-L-valine increases with temperature in all tested solvent systems, following the typical behavior observed for amino acid derivatives [14]. The temperature coefficient of solubility is positive, indicating endothermic dissolution processes dominated by entropy effects rather than enthalpic considerations.
The electrochemical behavior of N-Acetyl-3-(nitrosulfanyl)-L-valine is characterized by the presence of multiple redox-active centers, including the nitrosulfanyl group and the amino acid backbone. The compound exhibits distinctive oxidation and reduction processes that reflect the electronic properties of its functional groups [15] [16].
The oxidation process occurs at an estimated potential of +0.85 ± 0.1 V versus saturated calomel electrode (SCE) in aqueous media at pH 7, corresponding to the oxidation of the amino group and potentially the nitrosulfanyl moiety. This oxidation is typically irreversible and involves a two-electron process, consistent with the formation of radical intermediates and subsequent chemical reactions [17] [18].
The reduction behavior is dominated by the nitrosulfanyl group, which undergoes reduction at approximately -0.7 ± 0.1 V versus SCE. This reduction process is characterized by the cleavage of the S-NO bond, leading to the formation of the corresponding thiol derivative and nitric oxide [19] [16]. The reduction follows a mechanism similar to that observed for other S-nitroso compounds, involving initial electron transfer followed by chemical decomposition.
| Electrochemical Parameter | Value | Medium |
|---|---|---|
| Oxidation Potential (V vs SCE) | +0.85 ± 0.1 (est.) | Aqueous, pH 7 |
| Reduction Potential (V vs SCE) | -0.7 ± 0.1 (est.) | Aqueous, pH 7 |
| Number of Electrons (oxidation) | 2 (est.) | pH-dependent |
| Electrochemical Window (V) | 1.55 (est.) | Aqueous solution |
| Diffusion Coefficient (cm²/s) | 5.2 × 10⁻⁶ (est.) | Aqueous, 25°C |
Electrochemical studies of amino acid derivatives frequently encounter electrode fouling phenomena due to the formation of polymeric products during oxidation processes [15]. N-Acetyl-3-(nitrosulfanyl)-L-valine is expected to exhibit similar behavior, with the formation of surface-adsorbed species that can passivate the electrode surface over multiple potential cycles.
The fouling mechanism involves the formation of dimeric and polymeric species through radical coupling reactions initiated by the electrochemical oxidation. The presence of the nitrosulfanyl group may provide additional pathways for surface interaction and potential catalytic effects in subsequent electrochemical processes.
The pH-dependent behavior of N-Acetyl-3-(nitrosulfanyl)-L-valine is governed by multiple ionizable groups, including the carboxylic acid (pKa ≈ 4.1) and the acetylated amino group. Unlike free amino acids, the acetylation of the amino group eliminates its basicity, resulting in a simplified acid-base profile dominated by the carboxyl group ionization [20] [21].
At physiological pH (7.4), the compound exists predominantly in its anionic form with the carboxyl group deprotonated. This zwitterionic character is reduced compared to free amino acids due to the acetyl modification, which neutralizes the amino group's positive charge [22]. The pH-dependent speciation directly influences the compound's solubility, stability, and reactivity profile.
The stability of N-Acetyl-3-(nitrosulfanyl)-L-valine varies significantly with pH, reflecting the sensitivity of the nitrosulfanyl group to different solution conditions. Under acidic conditions (pH 1-3), the compound exhibits enhanced stability due to protonation effects that reduce nucleophilic attack on the nitrosulfanyl group [23] [24].
| pH Range | Predominant Form | Stability | Solubility Change |
|---|---|---|---|
| 1-3 | Protonated (cationic) | Stable | Enhanced |
| 4-6 | Zwitterionic | Most stable | Optimal |
| 7-9 | Zwitterionic/anionic | Stable | Good |
| 10-12 | Anionic | Decreasing stability | Reduced |
| 13-14 | Fully deprotonated | Unstable | Poor |
Under alkaline conditions (pH > 10), N-Acetyl-3-(nitrosulfanyl)-L-valine undergoes accelerated decomposition through multiple pathways. The primary degradation mechanism involves nucleophilic attack by hydroxide ions on the nitrosulfanyl group, leading to the formation of nitrite ions and the corresponding thiol derivative [25]. Additionally, the acetyl group may undergo hydrolysis under strongly alkaline conditions, although this process is typically slower than nitrosulfanyl decomposition [26].
The pH-dependent reactivity profile indicates optimal stability in the slightly acidic to neutral pH range (pH 4-8), where the compound maintains its structural integrity while retaining adequate solubility for practical applications. This stability window is consistent with the behavior observed for other amino acid derivatives containing labile functional groups [20] [27].
The kinetics of pH-dependent decomposition follow second-order kinetics with respect to hydroxide ion concentration, indicating a mechanism involving multiple hydroxide ions in the rate-determining step. The temperature dependence of these reactions suggests activation energies in the range of 60-80 kJ/mol for alkaline hydrolysis processes [24].